molecular formula C12H25ClN2O2 B2453494 Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride CAS No. 2411284-78-9

Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride

Cat. No.: B2453494
CAS No.: 2411284-78-9
M. Wt: 264.79
InChI Key: LXBCVBNECBVUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride: is a chemical compound with the molecular formula C12H24N2O2·HCl It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate with hydrochloric acid. The tert-butyl group is introduced through alkylation reactions, while the trimethyl substitution is achieved through methylation processes. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality. Purification steps, including crystallization and filtration, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is utilized in the study of enzyme interactions and receptor binding. Its piperazine core is a common motif in bioactive molecules, making it relevant in the design of enzyme inhibitors and receptor agonists/antagonists .

Medicine: The compound’s derivatives have potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents. Research is ongoing to explore its efficacy and safety in various medical treatments .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer additives .

Mechanism of Action

The mechanism of action of tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to active sites and modulate biological activity. The tert-butyl and trimethyl groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of tert-butyl and trimethyl groups enhances its stability, reactivity, and potential for diverse applications compared to other piperazine derivatives .

Properties

IUPAC Name

tert-butyl 2,2,5-trimethylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-9-7-14(12(5,6)8-13-9)10(15)16-11(2,3)4;/h9,13H,7-8H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSWAPSWOXRAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1)(C)C)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.